molecular formula C18H16N2O3 B11695907 (2Z)-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide

(2Z)-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B11695907
M. Wt: 308.3 g/mol
InChI Key: NQDITSYYLXNEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 8-methoxy-2H-chromene-3-carboxylic acid with 3-methylphenylamine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imine bond. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: The methoxy group on the chromene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Corresponding amine derivatives.

    Substitution: Chromene derivatives with substituted functional groups.

Scientific Research Applications

(2Z)-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within the cell. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the activation or inhibition of various signaling pathways, ultimately resulting in the desired biological response. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-8-methoxy-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide

Uniqueness

(2Z)-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific substitution pattern on the chromene ring and the presence of the 3-methylphenyl group. This unique structure imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various research and industrial applications.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

8-methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide

InChI

InChI=1S/C18H16N2O3/c1-11-5-3-7-13(9-11)20-18-14(17(19)21)10-12-6-4-8-15(22-2)16(12)23-18/h3-10H,1-2H3,(H2,19,21)

InChI Key

NQDITSYYLXNEFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.